molecular formula C14H9ClN2O B7744641 CID 2791905

CID 2791905

Cat. No. B7744641
M. Wt: 256.68 g/mol
InChI Key: LURRYNRCEJCAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 2791905 is a useful research compound. Its molecular formula is C14H9ClN2O and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 2791905 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2791905 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemically Induced Dimerization in Cells : CID is a valuable tool to study various biological processes, with recent progress in developing orthogonal and reversible CID systems. These systems offer control over protein function with precision and spatiotemporal resolution, primarily applied in signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • PROTAC-CID Systems for Gene Regulation : Engineered PROTAC-CID platforms have been developed for inducible gene regulation and gene editing. These platforms offer fine-tuning of gene expression and multiplex biological signals, providing a versatile toolbox for chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

  • Inducible Caspase-9 in Stem Cell Transplantation : CID, particularly the inducible caspase 9 (iC9) suicide gene, controls adverse effects from alloreplete T cells after haploidentical stem cell transplantation. This approach facilitates rapid immune reconstitution and effective treatment of toxicities associated with engineered T lymphocytes (Zhou et al., 2015).

  • Reversible Control of Protein Localization Using CID : A novel chemical inducer of protein dimerization enables reversible control of protein localization in living cells. This technique enhances the spatiotemporal control offered by CID, addressing biological questions on subcellular levels by controlling protein-protein interactions (Aonbangkhen et al., 2018).

  • CID Techniques in Cell Biology : CID techniques have been instrumental in solving numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. The technique allows for specific spatiotemporal manipulation of multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).

  • Tandem Mass Spectrometry and CID : Studies focus on the applications of collision-induced dissociation (CID) in tandem mass spectrometry for peptide sequencing and structural analysis, highlighting its importance in analytical chemistry and biopolymers research (Medzihradszky & Chalkley, 2015; Ivanova & Spiteller, 2017).

properties

IUPAC Name

2-(3-chlorophenyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17-13/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURRYNRCEJCAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.